Cas no 169396-89-8 (tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate)
tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-,1,1-dimethylethyl ester
- tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate
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- MDL: MFCD22199732
- Inchi: 1S/C23H28N2O4/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20,24H,12-15H2,1-3H3,(H,25,27)
- InChI Key: WGCGURPHUSJFKY-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)CNCCNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D588287-250g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 250g |
$1850 | 2024-08-03 | |
| eNovation Chemicals LLC | D588287-500g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 500g |
$2650 | 2024-08-03 | |
| eNovation Chemicals LLC | D588287-250g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 250g |
$1850 | 2025-02-24 | |
| eNovation Chemicals LLC | D588287-500g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 500g |
$2650 | 2025-02-24 | |
| eNovation Chemicals LLC | D588287-250g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 250g |
$1850 | 2025-02-20 | |
| eNovation Chemicals LLC | D588287-500g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine tert-butylester |
169396-89-8 | 95% | 500g |
$2650 | 2025-02-20 |
tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate
Professional Introduction to Compound with CAS No. 169396-89-8 and Product Name: *Tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate*
The compound in question, identified by the CAS number 169396-89-8, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its product name, tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate, provides a detailed insight into its molecular structure and functional groups, which are critical for understanding its potential applications and interactions.
At the core of this compound's molecular architecture lies a complex arrangement of atoms and functional groups, including a tert-butyl group, an amide linkage, and an ethylene glycol moiety. These components contribute to its unique chemical properties, making it a valuable candidate for various biochemical and pharmacological studies. The presence of a 9H-fluoren-9-ylmethoxy group is particularly noteworthy, as it introduces a fluorinated aromatic ring that can enhance the compound's metabolic stability and binding affinity to biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The compound with CAS No. 169396-89-8 has been extensively studied for its potential role in these areas. For instance, preliminary research suggests that its amide functionality may facilitate interactions with specific enzymes and receptors, thereby influencing cellular signaling cascades.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The incorporation of a fluoren-9-ylmethoxy moiety has been shown to improve the solubility and bioavailability of pharmaceutical agents, making it an attractive feature for drug design. Furthermore, the tert-butyl group enhances the compound's stability under various conditions, which is crucial for both in vitro and in vivo studies.
The product name tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate also highlights the presence of an ethylene glycol backbone, which is commonly used in medicinal chemistry to improve pharmacokinetic properties. This structural feature allows the compound to exhibit both hydrophilic and hydrophobic characteristics, enabling it to interact effectively with diverse biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with remarkable accuracy. Molecular docking studies have indicated that this compound may bind to specific protein targets involved in disease pathways, suggesting its potential as a lead molecule for further optimization.
In addition to its pharmacological applications, the compound with CAS No. 169396-89-8 has shown promise in material science research. Its unique molecular structure makes it a candidate for developing novel polymers and coatings with enhanced durability and functionality. The fluorinated aromatic ring, in particular, contributes to thermal stability and chemical resistance, making it suitable for high-performance materials.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the complex amide bond efficiently. These methods not only improve the scalability of production but also allow for modifications at specific positions within the molecule.
The growing body of research on this compound underscores its significance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential for fully harnessing its potential. By leveraging cutting-edge technologies such as high-throughput screening and CRISPR-based genetic engineering, researchers can accelerate the discovery process and identify new therapeutic applications.
In conclusion, the compound with CAS No. 169396-89-8, known by the product name tert-butyl N-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycinate, represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of functional groups makes it a versatile tool for drug discovery and material science research. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine and technology.
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